molecular formula C9H9F3N2O B2820642 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine CAS No. 2202325-40-2

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2820642
CAS No.: 2202325-40-2
M. Wt: 218.179
InChI Key: KNQJSADAZJFSKV-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a cyclopropylmethoxy group at position 2 and a trifluoromethyl (CF₃) group at position 4. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-4-13-8(14-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQJSADAZJFSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and an appropriate leaving group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine, in anticancer research. Trifluoromethyl pyrimidines have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, derivatives have shown promising results against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells, with some compounds exhibiting activity comparable to established chemotherapeutics like doxorubicin .

Antifungal Properties

In a study focused on novel trifluoromethyl pyrimidine derivatives, compounds similar to this compound demonstrated significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The compounds were tested at concentrations of 50 μg/ml, revealing inhibition rates that matched or surpassed those of traditional antifungal agents .

CompoundTarget PathogenInhibition Rate (%)
5bB. cinerea96.76
5jB. cinerea96.84
5lS. sclerotiorum100

Agrochemicals

The compound's structure allows it to be a potential candidate for the development of new agrochemicals. Pyrimidine derivatives are often explored for their insecticidal properties. In studies, certain trifluoromethyl pyrimidines exhibited moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda, making them suitable for agricultural applications .

CompoundTarget PestActivity (μg/ml)
5aM. separata500
5vS. frugiperda500

Materials Science

Synthesis of Functional Polymers

The unique chemical properties of pyrimidine derivatives enable their use in synthesizing functional polymers with specific applications in materials science. For example, modifications of the pyrimidine structure can lead to materials with enhanced thermal stability and mechanical properties, which are crucial in developing advanced composites for industrial applications .

Case Studies

Case Study 1: Anticancer Screening

A series of trifluoromethyl pyrimidines were synthesized and screened for anticancer activity. The study involved evaluating the cytotoxic effects on multiple cancer cell lines through MTT assays, revealing that several derivatives exhibited IC50 values comparable to standard treatments.

Case Study 2: Antifungal Efficacy

In another investigation, a library of trifluoromethyl pyrimidines was tested against various fungal strains. The results indicated that certain compounds not only inhibited fungal growth but also displayed low toxicity towards mammalian cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects through modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 2

  • Cyclopropylmethoxy vs. Amino (2-Amino-4-(trifluoromethyl)pyrimidine): The amino group () is a strong electron donor, enhancing hydrogen-bonding interactions, whereas the cyclopropylmethoxy group in the target compound provides steric bulk and lipophilicity. This substitution may reduce solubility but improve membrane permeability or metabolic stability .
  • Cyclopropylmethoxy vs. Cyclopropyl (4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine) :
    The cyclopropyl group () directly attached to the pyrimidine ring lacks the ether linkage, reducing steric hindrance compared to cyclopropylmethoxy. This difference could alter reactivity in substitution reactions or binding pocket interactions .

Substituent Effects at Position 4

  • Trifluoromethyl vs. In contrast, the chloro group () is a weaker electron-withdrawing group and may act as a leaving group in synthetic modifications .

Core Structure Variations

  • Pyrimidine vs. Benzamide (Roflumilast) :
    Roflumilast (), a benzamide-based PDE4 inhibitor, shares the cyclopropylmethoxy substituent but lacks the pyrimidine core. Its high potency (IC₅₀ = 0.8 nM) highlights the importance of substituent placement, though the pyrimidine core in the target compound may offer distinct electronic or geometric advantages for target binding .
  • Fused Pyrimidine Derivatives (): Compounds like 4e (trifluoromethylated pyrimido[1,2-b]indazole) exhibit fused ring systems, increasing planarity and rigidity. The target compound’s non-fused pyrimidine core likely offers greater synthetic flexibility and conformational freedom .

Data Table: Structural and Functional Comparison

Compound Name Position 2 Substituent Position 4 Substituent Core Structure Key Properties/Activities Reference
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine Cyclopropylmethoxy Trifluoromethyl Pyrimidine High lipophilicity; potential metabolic stability
2-Amino-4-(trifluoromethyl)pyrimidine Amino Trifluoromethyl Pyrimidine Enhanced hydrogen bonding; research applications [5]
4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine Cyclopropyl Chloro Pyrimidine Reactive chloro group; synthetic intermediate [4]
Roflumilast Cyclopropylmethoxy Difluoromethoxy Benzamide PDE4 inhibition (IC₅₀ = 0.8 nM) [2]
4e (Pyrimido[1,2-b]indazole derivative) Trifluoromethyl 4-Methoxyphenyl Fused pyrimidine Rigid planar structure; synthetic complexity [3]

Research Findings and Implications

  • Electronic Effects: The CF₃ group at position 4 (target compound) likely stabilizes the pyrimidine ring via electron withdrawal, a feature shared with 2-Amino-4-(trifluoromethyl)pyrimidine (). This stabilization may enhance binding to enzymes or receptors with electron-rich active sites .
  • Steric and Metabolic Considerations: The cyclopropylmethoxy group’s bulk may hinder metabolic degradation compared to smaller substituents like amino or chloro, as seen in roflumilast’s improved pharmacokinetics () .
  • Synthetic Accessibility: The non-fused pyrimidine core of the target compound contrasts with fused derivatives (), offering simpler synthetic routes and scalability for drug development .

Biological Activity

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its interactions with various biological targets. This article reviews the compound's biological activity, including its antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The compound is characterized by:

  • Pyrimidine Ring : A six-membered ring containing two nitrogen atoms at positions 1 and 3.
  • Cyclopropylmethoxy Group : A cyclopropyl group attached via a methoxy linkage at the 2-position.
  • Trifluoromethyl Group : A trifluoromethyl substituent at the 4-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The trifluoromethyl group is known to enhance binding affinity and selectivity towards biological targets. This compound has been investigated for its effects on phosphodiesterase (PDE) enzymes, which play a crucial role in various signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on trifluoromethyl pyrimidinone compounds revealed their effectiveness against Mycobacterium tuberculosis with minimal cytotoxicity against human cell lines (IC50 > 100 μM) . The most promising derivatives showed a minimum inhibitory concentration (MIC) of 4.9 μM, highlighting the potential of this class of compounds in treating bacterial infections.

Antiviral Activity

The compound has been studied for its antiviral properties, particularly against viral pathogens that affect the respiratory system. Its mechanism involves inhibiting viral replication by modulating intracellular signaling pathways associated with inflammation and immune response .

Anticancer Activity

Recent investigations have demonstrated that derivatives of the trifluoromethyl pyrimidine scaffold possess anticancer properties. In vitro studies indicated moderate to excellent activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells . Notably, these compounds exhibited lower toxicity compared to established chemotherapeutics like doxorubicin.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
2-(Cyclopropylmethoxy)-4-methylpyrimidinePyrimidine with methyl groupModerate antimicrobial activity
2-(Cyclopropylmethoxy)-4-chloropyrimidinePyrimidine with chloro groupLower anticancer efficacy
2-(Cyclopropylmethoxy)-4-fluoropyrimidinePyrimidine with fluoro groupSimilar activity profile but less potent

The presence of the trifluoromethyl group in this compound contributes to its enhanced lipophilicity and biological activity compared to other derivatives.

Case Studies

  • Antimicrobial Screening : A study screened a series of trifluoromethyl pyrimidinones against M. tuberculosis, identifying several active compounds with low cytotoxicity profiles .
  • Anticancer Evaluation : Another investigation assessed the anticancer potential of trifluoromethyl pyrimidines against various cell lines, demonstrating significant growth inhibition at low concentrations .

Q & A

Q. What are the established synthetic routes for 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine?

The synthesis typically involves multi-step protocols, starting with functionalization of the pyrimidine core. A common approach includes:

  • Step 1 : Introduction of the trifluoromethyl group at the 4-position via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Step 2 : Cyclopropylmethoxy group installation at the 2-position using Mitsunobu reactions or alkylation with cyclopropylmethyl halides. Temperature control (0–25°C) is critical to avoid side reactions .
  • Step 3 : Purification via column chromatography or recrystallization, with solvent selection (e.g., ethyl acetate/hexane) tailored to polarity differences .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ for C₉H₁₀F₃N₂O₂) .
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities (e.g., cyclopropane ring conformation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance trifluoromethylation efficiency by stabilizing transition states .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling steps, reducing reaction time by 30–50% .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) during cyclopropane introduction minimizes decomposition .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Purity Validation : Ensure ≥95% purity (via HPLC) to exclude confounding effects from byproducts .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate structural-activity relationships (SAR) .
  • Meta-Analysis : Compare data across analogs (e.g., 4-(trifluoromethyl)pyrimidin-2-amine) to identify trends in substituent-driven activity .

Q. How do structural modifications at the 2- and 4-positions influence pharmacological properties?

  • Lipophilicity : The trifluoromethyl group enhances membrane permeability (logP ~2.5), while the cyclopropylmethoxy group balances solubility via steric effects .
  • Enzyme Binding : Molecular docking studies suggest the 4-trifluoromethyl group interacts with hydrophobic pockets in target enzymes (e.g., kinases), as seen in analogs like 4-(3-fluorophenyl)pyrimidine derivatives .
  • Metabolic Stability : Cyclopropane rings reduce oxidative metabolism, as demonstrated in thienopyrimidine analogs .

Q. What computational methods are effective for predicting SAR and off-target effects?

  • Density Functional Theory (DFT) : Models electron distribution to predict reactivity at the 2- and 4-positions .
  • Molecular Dynamics (MD) : Simulates binding kinetics with biological targets (e.g., receptors) to prioritize analogs for synthesis .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity profiles based on substituent chemistry .

Data Interpretation and Methodological Challenges

Q. How can researchers resolve discrepancies between computational predictions and experimental results?

  • Parameter Calibration : Adjust force fields in MD simulations to match empirical data (e.g., binding affinities) .
  • Crystallographic Validation : Use X-ray structures of ligand-target complexes to refine docking algorithms .
  • Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and correlate with experimental deviations .

Q. What are the best practices for designing comparative studies with structurally related pyrimidine derivatives?

  • Control Groups : Include analogs with incremental modifications (e.g., 4-chloro vs. 4-trifluoromethyl groups) to isolate functional group contributions .
  • High-Throughput Screening (HTS) : Use plate-based assays to evaluate bioactivity across derivatives under standardized conditions .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity .

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